Trimethylsilylmethylmagnesium chloride (CAS 13170-43-9) is a sterically bulky Grignard reagent widely utilized in organic synthesis and transition metal catalysis. Supplied typically as a 1.0 M solution in diethyl ether, THF, or 2-MeTHF, this compound serves as a nucleophilic hydroxymethylation equivalent and a critical reagent for Peterson olefinations. Structurally, the incorporation of the trimethylsilyl (TMS) group adjacent to the nucleophilic carbon eliminates the presence of β-hydrogens, a feature that fundamentally alters its reactivity profile compared to standard alkyl Grignards. For industrial and laboratory procurement, its primary value lies in its ability to form transient metal-alkyl complexes that resist β-hydride elimination, and its capacity to generate easily removable siloxane byproducts during carbonyl methylenation, streamlining downstream purification workflows [1].
Substituting trimethylsilylmethylmagnesium chloride with generic unbranched Grignard reagents (e.g., methylmagnesium chloride) or standard Wittig reagents (e.g., methylenetriphenylphosphorane) introduces severe process and yield limitations. In transition metal-catalyzed cross-coupling of unactivated alkyl halides, standard alkyl Grignards undergo rapid β-hydride elimination, leading to catalyst deactivation and negligible yields of the desired cross-coupled product. Furthermore, while Wittig reagents achieve similar terminal olefinations, they generate stoichiometric triphenylphosphine oxide (TPPO)—a byproduct that necessitates solvent-intensive chromatographic separation. Attempting to use the more reactive trimethylsilylmethyllithium analog introduces cryogenic cooling requirements (-78 °C), drastically increasing energy costs and complicating pilot-scale reactor engineering compared to the room-temperature viable Grignard [1].
In transition metal-catalyzed Heck-type alkenylation of unactivated alkyl halides, standard alkyl Grignard reagents fail due to rapid β-hydride elimination from the metal-alkyl intermediate. Trimethylsilylmethylmagnesium chloride acts as a specialized transmetalating agent to form a transient metal-alkyl complex (e.g., Co-CH2TMS) that lacks β-hydrogens, completely suppressing this decomposition pathway. When utilized in the cobalt-catalyzed styrylation of bromocyclohexane, the addition of Me3SiCH2MgCl enables the cross-coupled product to be isolated in up to 91% yield. In stark contrast, standard alkyl Grignards yield less than 10% of the target product due to rapid competitive elimination [1].
| Evidence Dimension | Target cross-coupling yield (Heck-type styrylation) |
| Target Compound Data | 86–91% yield of β-cyclohexylstyrene |
| Comparator Or Baseline | <10% yield with standard alkyl Grignards (e.g., ethylmagnesium chloride) |
| Quantified Difference | >80% absolute yield improvement |
| Conditions | CoCl2(dpph) catalyst, ether solvent, 0 °C to reflux, 3-8 hours |
For procurement in methodology development or API synthesis involving unactivated alkyl electrophiles, this reagent is essential to stabilize catalytic intermediates and prevent off-target elimination.
For the conversion of carbonyls to terminal alkenes, the Peterson olefination utilizing trimethylsilylmethylmagnesium chloride offers a significant processability advantage over standard Wittig reagents. While Wittig reactions generate stoichiometric amounts of triphenylphosphine oxide (TPPO)—which strictly requires tedious chromatographic separation—the Peterson olefination using Me3SiCH2MgCl produces hexamethyldisiloxane or related volatile/water-soluble siloxanes. This allows for quantitative removal of the byproduct via simple aqueous extraction or evaporation, achieving >95% recovery of the crude alkene without the need for column chromatography [1].
| Evidence Dimension | Byproduct removal method and crude purity |
| Target Compound Data | Volatile/water-soluble siloxane byproducts (removed via extraction/evaporation) |
| Comparator Or Baseline | Stoichiometric triphenylphosphine oxide (TPPO) from Wittig reagents (requires chromatography) |
| Quantified Difference | Complete elimination of the chromatographic purification step |
| Conditions | Standard carbonyl methylenation (Peterson vs. Wittig conditions) |
Eliminating TPPO chromatography drastically reduces solvent consumption, labor costs, and cycle times during the process scale-up of terminal alkenes.
Compared to its organolithium analog (trimethylsilylmethyllithium), trimethylsilylmethylmagnesium chloride offers superior thermal stability and processability. Trimethylsilylmethyllithium typically requires cryogenic conditions (-78 °C) to prevent decomposition and side reactions during nucleophilic additions. Conversely, the Grignard reagent Me3SiCH2MgCl can be handled and reacted at 0 °C to 20 °C with established stability. Furthermore, the chloride salt is often selected over the bromide analog in industrial applications due to cost-efficiency and favorable Schlenk equilibrium dynamics in coordinating solvents like THF or 2-MeTHF [1].
| Evidence Dimension | Operational temperature requirement |
| Target Compound Data | 0 °C to 20 °C (Me3SiCH2MgCl) |
| Comparator Or Baseline | -78 °C (Trimethylsilylmethyllithium) |
| Quantified Difference | ~80 °C higher operational temperature tolerance |
| Conditions | Nucleophilic addition to carbonyls or transition metal transmetalation |
The ability to operate at or near room temperature drastically reduces cryogenic cooling costs and simplifies reactor design for pilot-scale manufacturing.
Due to its ability to generate volatile or water-soluble siloxane byproducts, Me3SiCH2MgCl is the reagent of choice for scaling up the conversion of ketones and aldehydes to terminal alkenes. It directly replaces Wittig reagents in workflows where avoiding triphenylphosphine oxide (TPPO) chromatography is critical for maintaining throughput and minimizing solvent waste [1].
In complex molecule synthesis or late-stage functionalization, Me3SiCH2MgCl is utilized as a crucial transmetalating additive in Co- or Ni-catalyzed Heck-type reactions. Its lack of β-hydrogens stabilizes the transient metal-alkyl intermediates, allowing for efficient single-electron transfer and radical addition to alkenes without the rapid degradation typically observed with standard alkyl Grignards [2].
The reagent is highly effective for nucleophilic addition to carboxylic acid derivatives (such as esters or acid chlorides in the presence of cerium additives) to yield α-silyl ketones and allylsilanes. Its steric bulk prevents unwanted enolization of the intermediate, providing higher yields of the target organosilicon building blocks compared to less sterically hindered methylating agents [3].
Flammable;Corrosive